1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CMPTA, is a synthetic organic compound that belongs to the class of triazole carboxylic acids. It is a colorless solid with a molecular weight of 249.60 g/mol and a melting point of 115-117 °C. CMPTA is a versatile compound that has been used in a variety of scientific research applications, including drug synthesis, chemical synthesis, and as a reagent in biochemical studies.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches : 1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and similar triazole derivatives can be synthesized using various methods. For instance, one method involves using phenyl acetylene, sodium azide, and methyl iodide in the presence of copper iodide to generate 1-methyl-4-phenyl-1H-1,2,3-triazole (Liu et al., 2015). Another method involves the [3 + 2] cyclocondensation reaction between arylazides and ethyl 4-chloro-3-oxobutanoate, followed by nucleophilic substitution (Pokhodylo et al., 2010).
Chemical Reactions and Transformations : These compounds undergo various chemical transformations. For instance, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde reacts with amines, hydrazines, and hydroxylamine to yield triazole-4-thiocarboxamides and triazole-4-carboxylic acids, among other products (L'abbé et al., 1991). Alkylation and nitration reactions of similar compounds have also been explored, yielding various derivatives (Shtabova et al., 2005).
Applications in Material Science and Catalysis
Luminescence and Metal Complexes : Some derivatives of 1,2,3-triazole have been used in the synthesis of metal complexes, exhibiting interesting properties like luminescence. For example, Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives have been studied for their luminescent properties, which could have potential applications in material science (Zhao et al., 2014).
Catalysis : Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates and their use in triazole-based scaffolds have been explored. These compounds show potential in catalysis and as building blocks for biologically active compounds (Ferrini et al., 2015).
Potential Pharmaceutical Applications
- Antibacterial Properties : Some 1,2,3-triazole derivatives have been synthesized and evaluated for their antibacterial activity. This suggests potential applications in developing new antibacterial agents (Nagaraj et al., 2018).
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-2-3-7(4-8(6)11)14-5-9(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASDRBSFCORCEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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